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Compound of Interest

Compound Name:
4-Fluoro-2-isopropoxyaniline

hydrochloride

Cat. No.: B1461931 Get Quote

An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Structure,

Synthesis, and Characterization

Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-isopropoxyaniline
hydrochloride (CAS No. 380430-47-7), a key chemical intermediate in the pharmaceutical and

fine chemical industries. The document details the compound's molecular structure,

physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical

methodologies for its characterization. By integrating theoretical principles with practical, field-

proven protocols, this guide serves as an essential resource for researchers, chemists, and

drug development professionals. The narrative emphasizes the causality behind experimental

choices, ensuring a deep understanding of the molecule's behavior and application.

Introduction: A Versatile Building Block
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science.

Among these, 4-Fluoro-2-isopropoxyaniline hydrochloride has emerged as a valuable

intermediate, prized for the specific stereoelectronic properties conferred by its substituents.

The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of

derivative compounds, while the ortho-isopropoxy group modulates solubility and steric profile.

The hydrochloride salt form improves the compound's stability and handling characteristics,

making it suitable for multi-step synthetic campaigns.[1] This guide elucidates the core
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structural and chemical attributes of this molecule, providing the technical foundation required

for its effective utilization in research and development.

Molecular Structure and Physicochemical
Properties
The structural integrity of 4-Fluoro-2-isopropoxyaniline hydrochloride is the cornerstone of

its chemical reactivity and utility. The molecule consists of an aniline core, substituted with a

fluorine atom at the para position and an isopropoxy group at the ortho position relative to the

amino group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: 2D structure of 4-Fluoro-2-isopropoxyaniline hydrochloride.

Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing critical data for

experimental design and safety assessments.

Property Value Source

CAS Number 380430-47-7 [1][2][3]

Molecular Formula C₉H₁₃ClFNO [1][2]

Molecular Weight 205.66 g/mol [1][2]

Appearance Solid

Purity Typically ≥98% [1]

Storage
Inert atmosphere, room

temperature or -20°C
[2]

SMILES
CC(C)OC1=C(C=CC(=C1)F)N.

Cl
[3]

InChI Key
BRZWKQHIDWNMHI-

UHFFFAOYSA-N
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Synthesis and Purification Workflow
A robust synthetic strategy is crucial for obtaining high-purity 4-Fluoro-2-isopropoxyaniline
hydrochloride. A common and effective approach involves the catalytic reduction of a nitro-

aromatic precursor. This method is chosen for its high efficiency and the commercial availability

of starting materials.

Synthetic Pathway

1-Fluoro-2-isopropoxy-4-nitrobenzene

4-Fluoro-2-isopropoxyaniline (Free Base)

 Reduction (e.g., H2, Pd/C) 

4-Fluoro-2-isopropoxyaniline hydrochloride

 Acidification (HCl in Ether) 

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline HCl.

Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. The causality for using a

palladium on carbon (Pd/C) catalyst lies in its high activity and selectivity for nitro group

reduction without affecting the fluoro-substituent or the aromatic ring.

Reduction of the Nitro Precursor:

To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate,

add 10% Pd/C catalyst (5-10 mol%).
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The mixture is subjected to hydrogenation (H₂) at a pressure of 3-4 atm in a Parr shaker or

similar apparatus.

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material

is consumed. The choice of TLC provides a rapid, cost-effective way to track reaction

progress.

Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite is

essential to prevent fine catalyst particles from contaminating the product.

The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-

isopropoxyaniline free base.

Formation of the Hydrochloride Salt:

The crude aniline is dissolved in a minimal amount of anhydrous diethyl ether or ethyl

acetate.

A solution of hydrogen chloride in diethyl ether (e.g., 2M) is added dropwise with stirring.

Anhydrous conditions are critical to prevent the introduction of water, which could affect

salt crystallization and purity.

The hydrochloride salt precipitates as a solid.

The solid is collected by vacuum filtration, washed with cold anhydrous ether to remove

any unreacted starting material, and dried under vacuum.

Spectroscopic and Analytical Characterization
A multi-technique analytical approach is required to unambiguously confirm the molecular

structure and assess the purity of the final compound. This self-validating system ensures that

the synthesized material meets the required specifications.
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Analytical Workflow

Synthesized Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Elucidate C-H-F Framework

Mass Spectrometry
(LC-MS)

Confirm Molecular Weight

FT-IR Spectroscopy

Identify Functional Groups

Structure Confirmed
Purity Assessed

Click to download full resolution via product page

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this

molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectral data are

based on established principles of chemical shifts and coupling constants for similar structures.

[4][5]
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H ~7.0-7.5 m
Aromatic protons (Ar-

H)

~4.5-4.8 septet Isopropoxy CH

~1.3-1.5 d Isopropoxy CH₃

~8-10 br s NH₃⁺ protons

¹³C ~150-160 (d) d, ¹JCF C-F

~140-150 s C-O

~110-125 (d) d, ²JCF, ³JCF Aromatic CH

~115-125 s C-NH₃⁺

~70-75 s Isopropoxy CH

~20-25 s Isopropoxy CH₃

¹⁹F ~ -110 to -130 m Ar-F

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the free base and offers structural

information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is the

gold standard for confirming the elemental composition.[6] For routine analysis, LC-MS is

employed to verify identity and purity.[7][8]

Expected Molecular Ion (M+H)⁺: The primary ion observed in positive mode ESI-MS would

be for the free base (C₉H₁₂FNO), corresponding to an m/z of approximately 170.09.[9]

Protocol: LC-MS Analysis

Sample Preparation: Prepare a ~1 mg/mL solution of the hydrochloride salt in a

methanol/water (1:1) mixture.

Chromatography: Inject onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).[7]
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Mobile Phase: Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and

Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acid is crucial for good peak shape

and ionization efficiency.

Detection: Monitor via electrospray ionization (ESI) in positive ion mode, scanning a mass

range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional

groups present in the molecule, confirming its general structure.[10][11]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3400 (broad) N-H stretch -NH₃⁺ (Ammonium)

2850-3000 C-H stretch Aliphatic (isopropoxy)

~3100 C-H stretch Aromatic

1500-1600 C=C stretch Aromatic ring

1200-1250 C-O stretch Aryl ether

1100-1200 C-F stretch Aryl fluoride

Applications in Research and Development
4-Fluoro-2-isopropoxyaniline hydrochloride is not an end-product but a critical starting

material. Its structure is frequently incorporated into biologically active molecules, particularly

kinase inhibitors for oncology research.[12] The strategic placement of the fluoro and

isopropoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution,

Metabolism, and Excretion) properties. For example, similar fluoro-alkoxy aniline cores are

central to the synthesis of inhibitors targeting kinases like EGFR.[12]

Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The

information is derived from supplier Safety Data Sheets (SDS).[13][14][15]
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Aspect Guideline Hazard Statements
Precautionary
Statements

Handling

Use in a well-

ventilated area or

chemical fume hood.

Wear appropriate

personal protective

equipment (PPE):

gloves, lab coat, and

safety glasses. Avoid

dust formation.

H302: Harmful if

swallowed. H315:

Causes skin irritation.

H319: Causes serious

eye irritation. H335:

May cause respiratory

irritation.

P261: Avoid breathing

dust. P280: Wear

protective gloves/eye

protection.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.[14]

Storage

Store in a tightly

sealed container in a

dry, cool, and well-

ventilated place.[14]

For long-term stability,

storage at -20°C

under an inert

atmosphere is

recommended.[2]

-

P403+P233: Store in

a well-ventilated

place. Keep container

tightly closed.

Disposal

Dispose of

contents/container to

an approved waste

disposal plant in

accordance with local,

state, and federal

regulations.

-

P501: Dispose of

contents/container to

an approved waste

disposal plant.[14]

Conclusion
4-Fluoro-2-isopropoxyaniline hydrochloride is a well-defined chemical entity with significant

potential in synthetic chemistry. This guide has provided an in-depth analysis of its molecular

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.usbio.net/biochemicals/432279/4-Fluoro-2-isopropoxyaniline%2C%20HCl/data-sheet
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/product/b1461931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure, supported by a framework of practical synthesis and state-of-the-art characterization

techniques. By understanding the interplay of its structural features and chemical properties,

researchers can confidently and safely leverage this versatile building block to advance the

frontiers of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Fluoro-2-isopropoxyaniline hydrochloride molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461931#4-fluoro-2-isopropoxyaniline-hydrochloride-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1461931#4-fluoro-2-isopropoxyaniline-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1461931#4-fluoro-2-isopropoxyaniline-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1461931#4-fluoro-2-isopropoxyaniline-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1461931#4-fluoro-2-isopropoxyaniline-hydrochloride-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1461931?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

